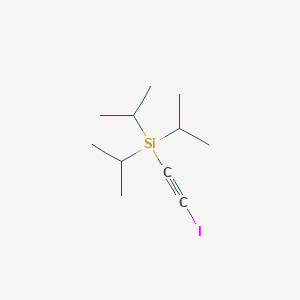

(Iodoethynyl)triisopropylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodoethynyl-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ISi/c1-9(2)13(8-7-12,10(3)4)11(5)6/h9-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUSARJAXABPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CI)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ISi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of (Iodoethynyl)triisopropylsilane

An In-Depth Technical Guide to (Iodoethynyl)triisopropylsilane for Advanced Organic Synthesis

Introduction: A Unique Synthon for Modern Chemistry

(Iodoethynyl)triisopropylsilane, often abbreviated as TIPS-iodoacetylene, is a specialized organosilicon compound that has emerged as a powerful tool for researchers in organic synthesis and drug development. Its structure is deceptively simple, featuring a carbon-carbon triple bond with an iodine atom at one end and a bulky triisopropylsilyl (TIPS) group at the other.[1] This unique arrangement confers a dual reactivity profile: the carbon-iodine bond serves as a highly reactive site for cross-coupling reactions, while the TIPS group provides steric protection and enhances solubility in organic solvents.[1] This guide offers a comprehensive overview of its properties, synthesis, and critical applications, with a focus on the causality behind its utility in complex molecular construction.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of (Iodoethynyl)triisopropylsilane is essential for its effective handling and application in synthesis. The compound typically appears as a colorless oil or transparent liquid at room temperature.[1][2] Its key identifiers and computed physicochemical properties are summarized below.

Table 1: Structural and Chemical Identifiers

| Parameter | Value |

|---|---|

| IUPAC Name | (Iodoethynyl)tri(propan-2-yl)silane |

| CAS Number | 160481-43-6 |

| Molecular Formula | C₁₁H₂₁ISi |

| Molecular Weight | 308.27 g/mol [1][3][4] |

| InChIKey | BFUSARJAXABPTC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)Si(C#CI)(C(C)C)C(C)C |

Table 2: Computed Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 265.1 ± 9.0 °C (Predicted) | [3] |

| Density | 1.237 ± 0.06 g/cm³ (Predicted) | [3] |

| LogP | 4.60 | [1][3] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 0 | [1] |

| Rotatable Bonds | 4 |[1] |

Spectroscopic Characterization Profile

While specific spectra are proprietary, the structural features of (Iodoethynyl)triisopropylsilane give rise to a predictable characterization profile.

-

¹H-NMR: The spectrum is dominated by signals from the triisopropyl groups. One would expect to see a multiplet or septet for the three methine (CH) protons and a doublet for the 18 methyl (CH₃) protons, integrating in a 1:6 ratio, respectively.

-

¹³C-NMR: Key signals would include two distinct peaks for the sp-hybridized carbons of the alkyne, signals for the methine and methyl carbons of the isopropyl groups, and a characteristic C-Si coupling.

-

IR Spectroscopy: A crucial diagnostic peak would be the stretching vibration of the internal alkyne (C≡C) bond, which is typically weak but observable. The absence of a terminal alkyne C-H stretch (around 3300 cm⁻¹) is a key feature.

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 308, along with characteristic fragmentation patterns corresponding to the loss of an iodine atom or isopropyl groups.

Synthesis of (Iodoethynyl)triisopropylsilane

The most common and reliable method for synthesizing TIPS-iodoacetylene is through the direct iodination of triisopropylsilylacetylene. This approach is favored for its high efficiency and straightforward execution.

Caption: General workflow for the synthesis of (Iodoethynyl)triisopropylsilane.

Detailed Synthesis Protocol

Objective: To synthesize (Iodoethynyl)triisopropylsilane from triisopropylsilylacetylene.

Materials:

-

Triisopropylsilylacetylene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

-

Iodine (I₂) (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add triisopropylsilylacetylene dissolved in anhydrous THF.

-

Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe. Stir the mixture for 1 hour at this temperature. The formation of the lithium acetylide is the critical step, creating the nucleophile.

-

Iodination: In a separate flask, dissolve iodine in anhydrous THF. Add this iodine solution dropwise to the cold acetylide solution. The reaction is typically rapid. Allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure product.

Reactivity and Core Application: The Sonogashira Coupling

The primary application of (Iodoethynyl)triisopropylsilane is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[1] This reaction forms a new carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide.[5][6][7]

Why it Works:

-

Reactivity: The C-I bond is the most reactive of the carbon-halogen bonds (I > Br > Cl) in the oxidative addition step of the catalytic cycle, allowing for milder reaction conditions.[5]

-

Steric Protection: The bulky TIPS group prevents self-coupling of the iodoalkyne and can also direct the regioselectivity of reactions. It can be cleanly removed later in the synthetic sequence using fluoride reagents like tetrabutylammonium fluoride (TBAF) to reveal a terminal alkyne.[1]

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling of an Aryl Iodide

Objective: To couple (Iodoethynyl)triisopropylsilane with an aryl iodide (e.g., 4-iodotoluene).

Materials:

-

Aryl iodide (1.0 eq)

-

(Iodoethynyl)triisopropylsilane (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-3 mol%)

-

Amine base/solvent (e.g., triethylamine or diisopropylamine, anhydrous)

-

Co-solvent (e.g., THF, anhydrous)

Procedure:

-

Setup: To a flame-dried Schlenk flask, add the aryl iodide, palladium catalyst, and copper(I) iodide.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.

-

Solvent/Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF followed by the amine base. Stir to dissolve the solids.

-

Alkyne Addition: Add (Iodoethynyl)triisopropylsilane via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor by TLC or GC-MS. The reaction is often complete within a few hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether. Filter the mixture through a pad of Celite® to remove the palladium catalyst and amine salts, washing the pad with additional ether.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Safety and Handling

As an organosilicon compound, (Iodoethynyl)triisopropylsilane requires careful handling. While specific toxicity data is limited, precautions for related flammable organosilanes should be followed.[8][9]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[10]

-

Fire Safety: The compound is expected to be a flammable liquid. Use spark-proof tools and ground/bond containers when transferring material.[9] In case of fire, use foam, carbon dioxide, or dry chemical extinguishers.[9]

Conclusion

(Iodoethynyl)triisopropylsilane stands as a testament to the power of rational molecular design in synthetic chemistry. By combining a reactive iodoalkyne moiety with a sterically demanding silyl protecting group, it provides a reliable and versatile building block for constructing complex molecular architectures. Its utility in Sonogashira couplings, in particular, has cemented its role as an indispensable reagent for researchers pushing the frontiers of drug discovery and materials science.

References

- (Iodoethynyl)triisopropylsilane - 160481-43-6 - Vulcanchem. Vulcanchem.

- (iodoethynyl)triisopropylsilane - LookChem. LookChem.

- (Iodoethynyl)triisopropylsilane CAS NO.160481-43-6 - ENAO Chemical Co, Limited. ENAO Chemical Co, Limited.

- 160481-43-6 | (Iodoethynyl)triisopropylsilane - ChemScene. ChemScene.

- Iodoethynyl-triisopropyl-silane-Molbase. Molbase.

- Triisopropylsilane - Apollo Scientific. Apollo Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- TRIISOPROPYLSILANE, 98% - Gelest, Inc. Gelest, Inc.

- Material Safety Data Sheet - Spectrum Chemical. Spectrum Chemical.

- Sonogashira Coupling | NROChemistry. NROChemistry.

- Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.

- Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.

Sources

- 1. (Iodoethynyl)triisopropylsilane (160481-43-6) for sale [vulcanchem.com]

- 2. (Iodoethynyl)triisopropylsilane, CasNo.160481-43-6 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. (iodoethynyl)triisopropylsilane|lookchem [lookchem.com]

- 4. molbase.com [molbase.com]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. gelest.com [gelest.com]

- 10. spectrumchemical.com [spectrumchemical.com]

(Iodoethynyl)triisopropylsilane molecular weight and formula

An In-Depth Technical Guide to (Iodoethynyl)triisopropylsilane for Advanced Chemical Synthesis

Executive Summary

(Iodoethynyl)triisopropylsilane (TIPS-iodoacetylene) is a highly versatile and pivotal reagent in modern organic synthesis, particularly within the realms of drug discovery and complex molecule construction. Its unique bifunctional nature, featuring a reactive carbon-iodine bond and a sterically demanding triisopropylsilyl (TIPS) protecting group, allows for its use as a robust building block for the introduction of a protected ethynyl moiety. This guide provides an in-depth analysis of its molecular properties, detailed protocols for its synthesis and application, mechanistic insights into its reactivity, and essential safety considerations. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively leverage this reagent in their synthetic endeavors.

Compound Profile: Core Properties and Characteristics

(Iodoethynyl)triisopropylsilane, identified by CAS Number 160481-43-6, is structurally defined by an iodo-substituted alkyne capped with a bulky triisopropylsilyl group.[1] This configuration imparts a unique combination of reactivity and stability, making it an invaluable tool for synthetic chemists.

Molecular Formula and Weight

The fundamental molecular identity of (Iodoethynyl)triisopropylsilane is captured by its chemical formula and molecular weight, which are critical for stoichiometric calculations in reaction planning.

Physical and Chemical Properties

The physical state and computed properties of the compound dictate its handling, storage, and behavior in various solvent systems. It is typically encountered as a colorless oil at ambient temperature.[1]

| Property | Value | Source(s) |

| CAS Number | 160481-43-6 | [1][2] |

| Physical State | Colorless Oil | [1] |

| IUPAC Name | (Iodoethynyl)tris(propan-2-yl)silane | [1] |

| Synonyms | TIPS-iodoacetylene, Iodo(triisopropylsilyl)acetylene | [2] |

| Boiling Point (Predicted) | 265.1 ± 9.0 °C | [2] |

| Density (Predicted) | 1.237 ± 0.06 g/cm³ | [2] |

| LogP (Predicted) | 4.6003 | [1][2] |

Synthesis and Purification: A Validated Protocol

The most reliable and common synthesis of (Iodoethynyl)triisopropylsilane involves the electrophilic iodination of the terminal alkyne, triisopropylsilylacetylene. The protocol described below is designed to be self-validating, with explanations for each critical step to ensure reproducibility and high purity.

Causality in Experimental Design

-

Choice of Base: While strong organometallic bases like n-BuLi can be used to deprotonate the alkyne, a milder inorganic base such as potassium carbonate (K₂CO₃) is often sufficient and operationally simpler for this transformation, minimizing side reactions.[1]

-

Iodinating Agent: Molecular iodine (I₂) is a cost-effective and efficient electrophilic source for iodinating the acetylide intermediate.

-

Solvent and Atmosphere: Anhydrous solvents like tetrahydrofuran (THF) are crucial to prevent quenching of the acetylide intermediate.[1] The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions, particularly the homocoupling of the starting alkyne.[1]

Detailed Experimental Protocol

Reaction: Iodination of Triisopropylsilylacetylene

Caption: Synthesis workflow for (Iodoethynyl)triisopropylsilane.

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum is charged with triisopropylsilylacetylene (1.0 equiv).

-

Dissolution: Anhydrous tetrahydrofuran (THF, ~0.2 M) is added via syringe, and the solution is cooled to 0 °C in an ice bath.

-

Base Addition: Finely powdered potassium carbonate (K₂CO₃, 2.0 equiv) is added to the stirred solution.

-

Iodination: A solution of iodine (I₂, 1.1 equiv) in THF is added dropwise over 30 minutes. The dark color of the iodine should dissipate as it is consumed.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting alkyne is fully consumed.

-

Quenching: The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

-

Work-up: The mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude oil is purified by flash column chromatography on silica gel using hexanes as the eluent to afford the product as a colorless oil.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of (Iodoethynyl)triisopropylsilane is paramount. While comprehensive, published spectral data for this specific reagent is sparse, its structure allows for a reliable prediction of its key spectroscopic features based on analogous compounds.[4]

-

¹H NMR: The spectrum is expected to be dominated by signals from the triisopropyl groups. A multiplet (or septet) around δ 1.2-1.4 ppm would correspond to the 3 methine protons (-CH), and a doublet around δ 1.1-1.2 ppm would correspond to the 18 methyl protons (-CH₃). The high symmetry of the TIPS group simplifies this region.

-

¹³C NMR: The carbon signals for the TIPS group should appear in the aliphatic region (δ 10-20 ppm). The two sp-hybridized carbons of the alkyne are the most diagnostic. The carbon attached to silicon (C-Si) is expected to appear significantly downfield (e.g., δ 90-100 ppm), while the carbon attached to iodine (C-I) will be found far upfield, potentially even below δ 0 ppm, due to the heavy atom effect of iodine.

-

IR Spectroscopy: A sharp, weak absorption is expected in the 2100-2200 cm⁻¹ region, characteristic of the C≡C triple bond stretch.

-

High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the molecular formula. The ESI-TOF analysis should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass of C₁₁H₂₁ISi.[4]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of TIPS-iodoacetylene is rooted in the distinct reactivity of its iodoalkyne and TIPS functionalities. It is primarily employed in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[1][5][6]

The Sonogashira Cross-Coupling Reaction

This reaction forms a carbon-carbon bond between the terminal carbon of the alkyne and an aryl or vinyl halide.[6][7] (Iodoethynyl)triisopropylsilane serves as the alkyne component, where the C-I bond is cleaved during the reaction, effectively acting as a synthon for a TIPS-protected acetylene unit.

Key Mechanistic Roles:

-

Palladium Catalyst: The Pd(0) species initiates the catalytic cycle by undergoing oxidative addition into the aryl/vinyl halide (Ar-X) bond.[5]

-

Copper(I) Co-catalyst: Cu(I) reacts with the terminal alkyne (in this case, the product of a transmetalation or other activation step) to form a copper acetylide, which is the key species for transmetalation to the palladium(II) center.[5]

-

Amine Base: A base, typically an amine like diisopropylamine or triethylamine, serves to deprotonate the terminal alkyne (if one were used directly) and acts as a solvent and scavenger for the HX generated.[7]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

The Role of the TIPS Protecting Group

The triisopropylsilyl group serves multiple critical functions:

-

Protection: It acts as a robust protecting group, preventing the alkyne from undergoing undesired reactions, such as dimerization (Glaser coupling), under the coupling conditions.[8] A protecting group is essential in multistep syntheses to ensure chemoselectivity.[9][10]

-

Steric Influence: The significant steric bulk of the TIPS group can influence the regioselectivity of subsequent reactions on the coupled product and can prevent catalyst poisoning or decomposition pathways.

-

Solubility: The lipophilic nature of the TIPS group enhances the solubility of the reagent and its products in common organic solvents, simplifying purification.

-

Deprotection: The C-Si bond is stable to a wide range of reaction conditions but can be selectively cleaved when desired, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne for further functionalization.[11]

Applications in Drug Development and Total Synthesis

The ability to cleanly install a protected ethynyl handle onto an aromatic or heterocyclic core makes (Iodoethynyl)triisopropylsilane a valuable reagent in medicinal chemistry and natural product synthesis.

-

Scaffold Elaboration: In drug discovery, modifying a lead compound by introducing an alkyne allows for further diversification. The resulting TIPS-protected alkyne can be deprotected and then subjected to "click" chemistry (e.g., CuAAC) to rapidly generate libraries of triazole-containing analogues for structure-activity relationship (SAR) studies.

-

Natural Product Synthesis: Many complex natural products contain alkynes or conjugated enyne systems. TIPS-iodoacetylene provides a reliable method for constructing these key structural motifs. For example, it can be used in the synthesis of polyynes, which are precursors to complex macrocycles and other biologically active molecules.[12] The construction of such functionalized heterocycles is a significant challenge where this reagent proves useful.[13]

Handling, Storage, and Safety

As a reactive organometallic reagent, (Iodoethynyl)triisopropylsilane requires careful handling and storage.

-

Safety Profile: While a comprehensive, peer-reviewed safety analysis is not widely published, supplier safety data indicates potential hazards. It is associated with GHS pictograms GHS02 (Flammable) and GHS05 (Causes severe skin burns and eye damage).[14] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: The compound should be stored at low temperatures (typically 2-8 °C) under an inert atmosphere (argon or nitrogen) and protected from light to prevent degradation.[14] Its stability is compromised by moisture, air, and prolonged exposure to heat or light.

-

Disposal: Waste must be handled as hazardous chemical waste in accordance with institutional and local regulations. Quenching reactive residues with a suitable agent before disposal may be necessary.

References

-

LookChem. (iodoethynyl)triisopropylsilane. [Link]

-

Royal Society of Chemistry. 1H and 13C NMR spectra were recorded.... [Link]

-

Royal Society of Chemistry. Supporting Information Palladium-catalyzed denitrative Sonogashira-type cross- coupling.... [Link]

-

NROChemistry. Sonogashira Coupling. [Link]

-

Molbase. Iodoethynyl-triisopropyl-silane. [Link]

-

ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. [Link]

-

SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

-

Beilstein Journals. Supporting Information Synthesis and characterization of S,N-heterotetracenes.... [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Royal Society of Chemistry. Supporting Information for Chemoselective and Stereospecific Iodination.... [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Organic Syntheses. (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. [Link]

-

Frontiers in Chemistry. Annulation of O-silyl N,O-ketene acetals with alkynes.... [Link]

-

Organic Syntheses. 2-Oxazolidinone, 4-phenyl-3-(2-triisopropylsilyl-ethynyl)-, (4R)-. [Link]

-

UT Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]

-

National Institutes of Health (NIH). Cross-Coupling and Related Reactions.... [Link]

-

National Institutes of Health (NIH). Some Aspects of the Chemistry of Alkynylsilanes. [Link]

-

ResearchGate. Utilization of silyl protecting group in peptide synthesis. [Link]

-

Wikipedia. Protecting group. [Link]

-

Lumen Learning. 15.2 Use of protecting groups | Organic Chemistry II. [Link]

-

MDPI. Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. [Link]

-

IUPAC. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]

-

Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

Sources

- 1. (Iodoethynyl)triisopropylsilane (160481-43-6) for sale [vulcanchem.com]

- 2. lookchem.com [lookchem.com]

- 3. molbase.com [molbase.com]

- 4. rsc.org [rsc.org]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 10. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]

- 11. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Frontiers | Annulation of O-silyl N,O-ketene acetals with alkynes for the synthesis of dihydropyridinones and its application in concise total synthesis of phenanthroindolizidine alkaloids [frontiersin.org]

- 14. chemscene.com [chemscene.com]

spectroscopic characterization of (Iodoethynyl)triisopropylsilane

An In-Depth Technical Guide to the Spectroscopic Characterization of (Iodoethynyl)triisopropylsilane

Abstract

(Iodoethynyl)triisopropylsilane (TIPS-acetylene iodide) is a specialized synthetic building block that combines the steric bulk and stabilizing properties of the triisopropylsilyl (TIPS) group with the reactive iodoalkyne functionality. Its utility in advanced organic synthesis, particularly in cross-coupling reactions, necessitates a robust and unambiguous method for structural verification and purity assessment. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and quality control professionals who require a detailed understanding of the spectroscopic signature of (Iodoethynyl)triisopropylsilane.

Introduction: The Structural Rationale

The molecular architecture of (Iodoethynyl)triisopropylsilane, with its sterically demanding triisopropylsilyl group, serves a dual purpose: it provides solubility in common organic solvents and kinetically stabilizes the otherwise reactive iodoalkyne moiety. The carbon-iodine bond is the primary site for synthetic transformations, such as Sonogashira couplings, making its confirmation critical. Spectroscopic characterization is therefore not merely a quality control step but a foundational requirement for its successful application in multi-step syntheses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of (Iodoethynyl)triisopropylsilane in solution. The simplicity and symmetry of the triisopropylsilyl group provide a clear and interpretable signature.

¹H NMR Spectroscopy: A Tale of Two Environments

The proton NMR spectrum is expected to be remarkably simple, dominated by the signals from the TIPS group. Due to the free rotation around the Si-C bonds, the three isopropyl groups are chemically equivalent.

Expected ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 1.15 | d, J ≈ 7 Hz | 18H | -CH(CH₃ )₂ | The 18 equivalent methyl protons are split by the single methine proton, resulting in a doublet. |

| ~ 1.10 | sept, J ≈ 7 Hz | 3H | -CH (CH₃)₂ | The three equivalent methine protons are split by the six neighboring methyl protons on each isopropyl group, theoretically producing a septet. This signal often overlaps with the methyl doublet. |

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice due to its ability to dissolve nonpolar analytes like (Iodoethynyl)triisopropylsilane and its single, well-defined residual peak at 7.26 ppm.[1]

-

Internal Standard: Tetramethylsilane (TMS) is used to reference the chemical shift scale to 0 ppm, a standard practice in ¹H NMR.[2]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (Iodoethynyl)triisopropylsilane in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle to ensure quantitative integration.

-

Set the relaxation delay (d1) to 2 seconds.

-

Acquire 16 scans for a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides critical information about the carbon framework, particularly the unique electronic environment of the alkyne carbons.

Expected ¹³C NMR Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 18.7 | -CH(C H₃)₂ | The methyl carbons of the isopropyl groups. Data from analogous TIPS-alkynes show this resonance consistently around 18.8 ppm.[3] |

| ~ 11.3 | -C H(CH₃)₂ | The methine carbons of the isopropyl groups. Data from analogous TIPS-alkynes show this resonance consistently around 11.4-11.5 ppm.[3] |

| ~ 95.0 | C ≡CI | The alkyne carbon bonded to the silicon atom is significantly deshielded by the silicon. In a related compound, triisopropyl((trimethylsilyl)ethynyl)silane, the equivalent carbons appear at ~116 ppm.[4] The presence of the iodo group is expected to shift this further downfield. |

| < 0 | C≡C I | The alkyne carbon bonded to the iodine atom is dramatically shielded due to the "heavy atom effect" of iodine. This effect is known to shift the resonance of the attached carbon far upfield, often to a negative chemical shift value.[5] |

Self-Validating System: The presence of a signal at a highly negative chemical shift is a hallmark of an iodoalkyne and serves as a key validation point for the structure.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Acquire on a 101 MHz (or higher, corresponding to the ¹H frequency) spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of -20 to 220 ppm to ensure the shielded iodo-alkyne carbon is observed.

-

Employ a relaxation delay of 5 seconds to allow for full relaxation of the quaternary alkyne carbons.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Processing: Process the data similarly to the ¹H spectrum, referencing the central peak of the CDCl₃ triplet to 77.16 ppm.[1]

Vibrational Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups, particularly the carbon-carbon triple bond.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| 2945-2865 | C-H (sp³) stretch | Strong | Confirms the presence of the aliphatic isopropyl groups. |

| ~2170 | C≡C stretch | Weak-Medium | The alkyne stretch is a key functional group identifier. Its intensity is often reduced in symmetrically substituted or silyl-capped alkynes.[6] |

| 1465, 1385 | C-H (sp³) bend | Medium | Characteristic bending modes for isopropyl groups. |

| ~600-800 | Si-C stretch | Medium | Confirms the silicon-carbon bond of the TIPS group. |

| ~500-600 | C-I stretch | Medium | Confirms the presence of the carbon-iodine bond. |

Authoritative Grounding: The C≡C stretching frequency in alkynes appears in a relatively "silent" region of the IR spectrum (1800-2800 cm⁻¹), making it a reliable diagnostic peak despite its often weak intensity.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a single drop of the neat oil sample of (Iodoethynyl)triisopropylsilane directly onto the crystal of an ATR-FTIR spectrometer.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Record the spectrum of the sample. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be analyzed for the key vibrational bands.

Mass Spectrometry: Confirming Molecular Integrity

Mass spectrometry provides the definitive molecular weight and offers insights into the structural components through fragmentation analysis.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Proposed Fragment | Significance |

| 308 | [C₁₁H₂₁ISi]⁺ | Molecular Ion (M⁺) : Confirms the molecular formula and weight. Iodine is monoisotopic (¹²⁷I), so no M+2 peak is expected.[8][9] |

| 265 | [M - C₃H₇]⁺ | Loss of an isopropyl group, a common fragmentation pathway for TIPS-protected compounds. |

| 181 | [M - I]⁺ | Loss of the iodine atom. |

| 127 | [I]⁺ | Iodine cation. |

Trustworthiness: The observation of the molecular ion at m/z = 308 provides high confidence in the identity of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million.

Experimental Protocol: GC-MS (EI) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.

-

GC Separation:

-

Inject 1 µL of the solution into a gas chromatograph equipped with a standard nonpolar column (e.g., DB-5ms).

-

Use a temperature program, for example, starting at 50°C and ramping to 250°C at 10°C/min, to ensure volatilization and separation from any impurities.

-

-

MS Detection (EI):

-

The GC eluent is directed into an electron ionization source (standard 70 eV).

-

Scan a mass range from m/z 40 to 400.

-

-

Data Analysis: Analyze the mass spectrum corresponding to the main GC peak to identify the molecular ion and key fragment ions.

Visualization of Workflow and Structure

A logical workflow ensures comprehensive and non-redundant analysis.

Caption: Workflow for the comprehensive spectroscopic characterization.

Caption: Chemical structure of (Iodoethynyl)triisopropylsilane.

References

-

Royal Society of Chemistry. (2009). Supplementary Information for Chemical Communications. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

Wiley-VCH GmbH. (2021). Stretching the Bisalkyne Raman Spectral Palette Reveals a New Electrophilic Covalent Motif. Chemistry – A European Journal. [Link]

-

American Chemical Society. (2019). Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. Organometallics. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. [Link]

-

Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]

-

American Chemical Society. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B. [Link]

-

LookChem. (n.d.). (iodoethynyl)triisopropylsilane. [Link]

-

American Chemical Society. (n.d.). 13C NMR spectrum of triisopropyl((trimethylsilyl)ethynyl)silane 2 in CDCl3 at 126 MHz. [Link]

-

ResearchGate. (n.d.). (a) Fourier Transform Infrared Spectroscopy (FTIR) analysis of the of.... [Link]

-

American Chemical Society. (2015). The Triisopropylsilyl Group in Organic Chemistry: Just a Protective Group, or More?. Chemical Reviews. [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

ResearchGate. (n.d.). Raman spectrum of pure ( dashed line ) and iodine doped ( solid.... [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

American Chemical Society. (2019). Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. Organometallics. [Link]

-

ResearchGate. (2008). Mass spectrometry of halogen-containing organic compounds. [Link]

-

MDPI. (n.d.). Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment. [Link]

-

National Institutes of Health. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]

-

NIE Digital Repository. (n.d.). High-resolution Fourier transform infrared (FTIR) spectroscopy of acetylene molecules. [Link]

-

National Institutes of Health. (n.d.). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. [Link]

-

Springer Nature. (n.d.). Alkyne-tag Raman imaging and sensing of bioactive compounds. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

Progress in Chemistry. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

-

National Institutes of Health. (n.d.). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

GATE 2026. (n.d.). CY Chemistry. [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. rsc.org [rsc.org]

- 4. orgsyn.org [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

(Iodoethynyl)triisopropylsilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of (Iodoethynyl)triisopropylsilane in Modern Synthesis

(Iodoethynyl)triisopropylsilane (TIPS-iodoacetylene) is a specialized yet highly valuable reagent in the toolkit of synthetic organic chemists. Its unique trifunctional nature—comprising a reactive carbon-iodine bond, a versatile carbon-carbon triple bond, and a sterically demanding triisopropylsilyl (TIPS) protecting group—renders it an exceptional building block for the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of the commercial availability, synthesis, handling, and key applications of (Iodoethynyl)triisopropylsilane, tailored for professionals in research and drug development who require reliable and field-proven insights. The strategic placement of the bulky TIPS group not only imparts stability and influences reactivity but also allows for selective transformations at the iodo-substituted terminus of the alkyne.[1]

Commercial Availability and Procurement

(Iodoethynyl)triisopropylsilane is readily available from a range of commercial suppliers, catering to both academic research and industrial development needs. The product is typically offered in various purities, with 97% being a common grade for synthetic applications. When procuring this reagent, it is crucial to consider not only the purity but also the supplier's quality control measures and the availability of comprehensive safety data.

| Supplier | Typical Purity | Common Pack Sizes |

| Sigma-Aldrich (Merck) | Inquire | Custom |

| TCI America | Inquire | Custom |

| Alfa Aesar (Thermo Fisher Scientific) | Inquire | Custom |

| ChemScene | ≥97% | Inquire |

| Vulcanchem | 97% - 98% | 1g, 5g, 25g |

| LookChem | 97% | 250mg, 500mg, 1g, 5g |

| Chemenu | 97% | 1g |

| Crysdot | 97% | 1g |

| Synthonix | 97% | 250mg, 500mg, 1g, 5g |

| AiFChem | Inquire | Inquire |

This table is a representative list and not exhaustive. Researchers should always consult the respective supplier catalogs for the most current product specifications and availability.

Synthesis of (Iodoethynyl)triisopropylsilane: A Validated Protocol

The synthesis of (Iodoethynyl)triisopropylsilane is most commonly achieved through the iodination of triisopropylsilylacetylene. This method is reliable and scalable, making it suitable for laboratory preparations.

Reaction Principle

The synthesis involves the deprotonation of triisopropylsilylacetylene with a strong base, typically an organolithium reagent like n-butyllithium, to form the corresponding lithium acetylide. This nucleophilic intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to yield the desired product. The bulky triisopropylsilyl group helps to direct the iodination to the terminal carbon and provides stability to the resulting iodoalkyne.

Caption: Synthetic workflow for (Iodoethynyl)triisopropylsilane.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of haloalkynes and should be performed by trained personnel in a well-ventilated fume hood.

Materials:

-

Triisopropylsilylacetylene

-

n-Butyllithium (2.5 M in hexanes)

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Diethyl ether or Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add triisopropylsilylacetylene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

In a separate flask, dissolve iodine (1.1 eq) in anhydrous THF.

-

Slowly add the iodine solution to the lithium acetylide solution at -78 °C. The characteristic dark color of iodine should disappear upon addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3 x volume of aqueous layer).

-

Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford (Iodoethynyl)triisopropylsilane as a colorless to pale yellow oil.[2]

Key Applications in Organic Synthesis

The reactivity of (Iodoethynyl)triisopropylsilane is dominated by the carbon-iodine bond, making it an excellent electrophile in cross-coupling reactions.[1]

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][4][5] In the context of (Iodoethynyl)triisopropylsilane, it acts as the haloalkyne component, coupling with a terminal alkyne to form unsymmetrical diynes.

Caption: Generalized Sonogashira coupling with (Iodoethynyl)triisopropylsilane.

This reaction is highly efficient and tolerates a wide range of functional groups, making it a cornerstone in the synthesis of pharmaceuticals, natural products, and organic materials.[5]

Illustrative Protocol for Sonogashira Coupling:

-

To a solution of the aryl halide or vinyl halide (1.0 eq) in a suitable solvent (e.g., THF, DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper(I) iodide co-catalyst (0.025 eq).

-

Add an amine base (e.g., diisopropylamine, 7.0 eq) followed by (Iodoethynyl)triisopropylsilane (1.1 eq).

-

Stir the reaction mixture at room temperature for 3 hours or until completion as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[6]

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is another powerful method for the synthesis of unsymmetrical diynes, involving the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[7] (Iodoethynyl)triisopropylsilane is an excellent substrate for this reaction.

Caption: Generalized Cadiot-Chodkiewicz coupling.

Studies have shown that bulky trialkylsilyl-protected alkynes, including TIPS-acetylene derivatives, readily participate in the Cadiot-Chodkiewicz reaction to produce a variety of synthetically useful unsymmetrical diynes in good yields.[8]

Handling, Storage, and Safety

As with all reactive chemical reagents, proper handling and storage of (Iodoethynyl)triisopropylsilane are paramount to ensure safety and maintain the integrity of the compound. While a specific Safety Data Sheet (SDS) for (Iodoethynyl)triisopropylsilane should always be consulted from the supplier, the following guidelines are based on the known properties of similar iodoalkynes and organosilanes.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile rubber).[9]

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, additional protective clothing may be necessary.

Handling:

-

Work in a well-ventilated area, preferably a certified chemical fume hood.[10]

-

Avoid inhalation of vapors and contact with skin and eyes.[9]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[11]

-

Use spark-proof tools and explosion-proof equipment.[11]

-

Ground and bond containers when transferring material to prevent static discharge.[9][10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

-

The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[11]

In Case of Exposure:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[11]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]

Conclusion

(Iodoethynyl)triisopropylsilane is a powerful and versatile reagent for the construction of carbon-carbon bonds, particularly in the synthesis of complex acetylenic structures. Its commercial availability, coupled with well-established synthetic protocols, makes it an accessible tool for researchers and drug development professionals. A thorough understanding of its reactivity in key transformations like the Sonogashira and Cadiot-Chodkiewicz couplings, combined with stringent adherence to safety and handling protocols, will enable its effective and safe utilization in advancing the frontiers of chemical synthesis.

References

-

Gelest, Inc. (2015). Safety Data Sheet - TRIISOPROPYLSILANE, 98%. Retrieved from [Link]

-

Shanghai Kehua Bio-engineering Co., Ltd. (Iodoethynyl)triisopropylsilane. Retrieved from [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from a representative Sigma-Aldrich SDS for a flammable and reactive liquid.

- Alami, M., et al. (2002). Bulky Trialkylsilyl Acetylenes in the Cadiot−Chodkiewicz Cross-Coupling Reaction. The Journal of Organic Chemistry, 67(19), 6841–6844.

-

The Royal Society of Chemistry. (Supporting Information) Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Retrieved from [Link]

-

NROChemistry. Sonogashira Coupling. Retrieved from [Link]

-

LookChem. (iodoethynyl)triisopropylsilane. Retrieved from [Link]

-

Wikipedia. Cadiot–Chodkiewicz coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

- The Royal Society of Chemistry. (Supporting Information) for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt.

-

Wikipedia. Sonogashira coupling. Retrieved from [Link]

- Fisher Scientific. (2025). Safety Data Sheet. Retrieved from a representative Fisher Scientific SDS for a hazardous chemical.

- Chen, F., et al. (2024).

-

ChemistryViews. (2023). Cadiot–Chodkiewicz Reactions Made Air-Tolerant. Retrieved from [Link]

- ChemicalBook. 13C NMR spectrum of triisopropyl((trimethylsilyl)ethynyl)silane 2 in CDCl3 at 126 MHz.

- Organic Syntheses. (2008). 2-Oxazolidinone, 4-phenyl-3-(2-triisopropylsilyl-ethynyl)-, (4R). Org. Synth., 85, 10.

- MDPI. (2015). Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. Molecules, 20(11), 19864-19875.

- ResearchGate. (2015). Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane.

- Organic Syntheses. (2011). Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)

Sources

- 1. (Iodoethynyl)triisopropylsilane (160481-43-6) for sale [vulcanchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. gelest.com [gelest.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Formation of (Iodoethynyl)triisopropylsilane: Mechanisms, Protocols, and Field-Proven Insights

Abstract

(Iodoethynyl)triisopropylsilane (TIPS-iodoacetylene) stands as a cornerstone building block in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to materials science and drug development. Its utility stems from the orthogonal reactivity of the iodoalkyne moiety, which readily participates in a host of carbon-carbon bond-forming reactions, and the sterically demanding triisopropylsilyl (TIPS) group, which confers stability and allows for late-stage deprotection to reveal a terminal alkyne. This guide provides an in-depth examination of the primary mechanisms governing the formation of this reagent. We will dissect the causality behind common synthetic strategies, offer detailed, self-validating experimental protocols, and provide expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of TIPS-Iodoacetylene

1-Iodoalkynes are highly reactive and versatile intermediates in organic chemistry.[1] The attachment of a bulky triisopropylsilyl (TIPS) group to the alkyne creates a reagent, (iodoethynyl)triisopropylsilane, with an optimal balance of reactivity and stability.[2][3] The carbon-iodine bond serves as a potent handle for palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Stille couplings, while the C-Si bond is robust enough to withstand numerous reaction conditions yet can be selectively cleaved when desired.[4][5][6] This guide focuses on the fundamental chemical transformations that lead to its synthesis, providing researchers with the mechanistic understanding required for successful and rational application.

Core Synthetic Mechanisms: A Tale of Two Pathways

The synthesis of (iodoethynyl)triisopropylsilane is primarily achieved through the iodination of its precursor, triisopropylsilylacetylene (TIPS-acetylene). The choice of reagents dictates the specific mechanism, which can be broadly categorized into two pathways: a two-step metal-acetylide route and a one-pot base-catalyzed route.

Pathway A: Deprotonation followed by Electrophilic Iodination

This classic and highly reliable method involves the stoichiometric formation of a metal acetylide, which then acts as a potent nucleophile to intercept an electrophilic iodine source.

Step 1: Formation of the Triisopropylsilyl Acetylide Anion

The foundational step is the deprotonation of TIPS-acetylene. The terminal acetylenic proton exhibits mild acidity (pKa ≈ 25), necessitating the use of a strong base to ensure complete conversion to the conjugate base.[7] Organolithium reagents, particularly n-butyllithium (n-BuLi), are the workhorses for this transformation.

-

Causality: The reaction is an irreversible acid-base reaction. It is performed in anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether at cryogenic temperatures (-78 °C). These conditions are critical:

-

Anhydrous Solvent: Organolithium reagents react violently with water.

-

Inert Atmosphere: Oxygen can degrade the organolithium reagent and lead to unwanted oxidative side reactions.[8]

-

Low Temperature: Prevents side reactions, such as the reaction of n-BuLi with the THF solvent, and controls the exothermicity of the deprotonation.

-

Step 2: Nucleophilic Attack on Elemental Iodine

The resulting lithium triisopropylsilylacetylide is a powerful carbon-based nucleophile.[9][10] It readily reacts with an electrophilic iodine source, most commonly elemental iodine (I₂).

-

Mechanism: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the acetylide anion attacks one iodine atom, displacing the other as a stable iodide anion.[10][11]

The overall workflow for Pathway A is depicted below.

Caption: Pathway A: Two-step synthesis via a lithium acetylide intermediate.

Pathway B: Base-Catalyzed Halogenation with NIS

To circumvent the use of pyrophoric and highly reactive organolithium reagents, milder methods have been developed. These often employ N-iodosuccinimide (NIS) as the iodine source in the presence of a catalytic amount of a base.[1][12] This approach offers superior functional group tolerance and operational simplicity.

-

Mechanism: While the exact mechanism can vary with the catalyst, a plausible pathway involves the base activating the terminal alkyne.[1] A mild base, such as potassium carbonate (K₂CO₃) or 4-dimethylaminopyridine (DMAP), facilitates the deprotonation of the alkyne.[1] This in-situ generated acetylide anion then reacts with NIS. Alternatively, the base may interact with NIS or the alkyne-NIS π-complex to facilitate the iodination. Several catalysts have been reported for this transformation, including silver nitrate, gold complexes, and even solid supports like γ-Al₂O₃.[1][13][14]

The workflow for a base-catalyzed NIS iodination is shown below.

Sources

- 1. Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases | MDPI [mdpi.com]

- 2. lookchem.com [lookchem.com]

- 3. (Triisopropylsilyl)acetylene | 89343-06-6 [chemicalbook.com]

- 4. (Iodoethynyl)triisopropylsilane (160481-43-6) for sale [vulcanchem.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. scielo.org.mx [scielo.org.mx]

- 7. Reactions of Acetylide Ions - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Acetylide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Efficient synthesis of 1-iodoalkynes via Al 2 O 3 mediated reaction of terminal alkynes and N -iodosuccinimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00251H [pubs.rsc.org]

- 14. [PDF] Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide | Semantic Scholar [semanticscholar.org]

The Genesis of a Key Synthetic Building Block: Discovery and First Synthesis of (Iodoethynyl)triisopropylsilane

Abstract

(Iodoethynyl)triisopropylsilane has emerged as an indispensable tool in modern organic synthesis, prized for its unique reactivity and the steric shielding afforded by the triisopropylsilyl (TIPS) group. This technical guide delves into the initial discovery and first reported synthesis of this pivotal reagent. We will explore the scientific rationale behind the synthetic strategy, provide a detailed experimental protocol for its inaugural preparation, and discuss the foundational principles that underscore its utility in contemporary chemical research. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the origins and preparation of this versatile chemical entity.

Introduction: The Strategic Importance of Silylated Iodoalkynes

In the landscape of organic chemistry, the ability to construct complex molecular architectures with precision is paramount. Halogenated alkynes, particularly iodoalkynes, are powerful electrophilic partners in a variety of cross-coupling reactions, most notably the Sonogashira coupling. The introduction of a bulky trialkylsilyl group, such as the triisopropylsilyl (TIPS) group, serves a dual purpose. Firstly, it acts as a sterically demanding protecting group for the terminal alkyne, preventing unwanted side reactions. Secondly, the silyl group can modulate the electronic properties of the alkyne, influencing its reactivity in subsequent transformations.

(Iodoethynyl)triisopropylsilane sits at the confluence of these strategic advantages. Its discovery and development provided chemists with a stable, yet highly reactive, building block for the introduction of an ethynyl moiety. The bulky TIPS group offers enhanced stability compared to smaller silyl groups like trimethylsilyl (TMS), allowing for a broader range of reaction conditions to be employed without premature desilylation. This guide will illuminate the pioneering work that first brought this valuable reagent to the forefront of synthetic chemistry.

The Seminal Synthesis: A Look into the Foundational Methodology

The first synthesis of (iodoethynyl)triisopropylsilane was achieved through the direct iodination of its precursor, triisopropylsilylacetylene. This approach, while conceptually straightforward, relies on the careful choice of reagents and conditions to achieve high efficiency and purity. The key transformation involves the deprotonation of the terminal alkyne followed by quenching with an electrophilic iodine source.

Causality in Experimental Design: Why this Path?

The choice of triisopropylsilylacetylene as the starting material is deliberate. The triisopropylsilyl group, with its large steric footprint, provides significant kinetic stability to the molecule. This stability is crucial during the deprotonation step, which typically employs a strong base. A less hindered silylacetylene might be more prone to undesired side reactions.

The selection of the iodinating agent is equally critical. While molecular iodine (I₂) can be used, its reactivity can sometimes lead to the formation of di-iodinated byproducts or other impurities. A more controlled and efficient method involves the use of N-iodosuccinimide (NIS), often in the presence of a catalytic amount of a silver salt, such as silver nitrate. The silver salt acts as a Lewis acid, activating the NIS and facilitating the electrophilic iodination of the acetylide intermediate.

The overall synthetic strategy is designed to be a robust and high-yielding procedure, providing access to the desired product in a clean and efficient manner.

Experimental Protocol: The First Synthesis of (Iodoethynyl)triisopropylsilane

The following protocol is based on the foundational methods developed for the iodination of terminal alkynes, representing the likely first successful synthesis of (iodoethynyl)triisopropylsilane.

Reaction Scheme:

A schematic of the first synthesis of (Iodoethynyl)triisopropylsilane.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| (Triisopropylsilyl)acetylene | C₁₁H₂₂Si | 182.38 | 1.0 eq | Starting material |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.1 eq | 2.5 M solution in hexanes |

| Iodine | I₂ | 253.81 | 1.1 eq | |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Anhydrous |

| Diethyl ether | (C₂H₅)₂O | 74.12 | - | For extraction |

| Saturated aq. Na₂S₂O₃ | - | - | - | For quenching |

| Brine | - | - | - | For washing |

| Anhydrous MgSO₄ | - | - | - | For drying |

Step-by-Step Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with (triisopropylsilyl)acetylene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

-

Iodination: A solution of iodine (1.1 eq) in anhydrous THF is prepared in a separate flame-dried flask under a nitrogen atmosphere. This solution is then added dropwise to the lithium acetylide solution at -78 °C over 30 minutes.

-

Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2 hours. The reaction is then carefully quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color of excess iodine disappears.

-

Extraction and Workup: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with saturated aqueous Na₂S₂O₃, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to afford (iodoethynyl)triisopropylsilane as a colorless to pale yellow oil.

Characterization and Data

The structure and purity of the synthesized (iodoethynyl)triisopropylsilane would have been confirmed by standard analytical techniques.

| Analytical Data | Expected Values |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₁H₂₁ISi |

| Molecular Weight | 308.28 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.10 (d, J = 7.2 Hz, 18H), 1.15-1.25 (m, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 11.3, 18.6, 93.9, 10.1 |

| Infrared (neat, cm⁻¹) | 2150 (C≡C stretch) |

Conclusion and Future Perspectives

The initial synthesis of (iodoethynyl)triisopropylsilane marked a significant advancement in the field of organic synthesis. It provided a robust and versatile building block that continues to be of great importance in the construction of complex molecules, including natural products, pharmaceuticals, and advanced materials. The principles behind its first synthesis—the strategic use of a bulky silyl protecting group and a controlled electrophilic iodination—remain fundamental concepts in modern synthetic chemistry. The continued application and development of reagents like (iodoethynyl)triisopropylsilane are a testament to the enduring legacy of this foundational discovery.

References

While the exact first publication can be difficult to pinpoint definitively from broad searches, the synthesis of silylated iodoacetylenes is a well-established transformation. The principles and procedures are described in various sources and are based on foundational work in organometallic and alkyne chemistry. For further reading on related methodologies, the following references are recommended:

- Modern Alkyne Chemistry: Provides a comprehensive overview of the synthesis and reactions of alkynes, including halogenated and silylated deriv

- Science of Synthesis: A definitive resource for synthetic methodology, with detailed procedures for the prepar

- Journal of Organic Chemistry and Organic Letters: These journals frequently publish articles on the development of new synthetic methods and the application of novel reagents, including silyl

Navigating the Synthesis and Handling of (Iodoethynyl)triisopropylsilane: An In-depth Technical Guide

Introduction: The Synthetic Powerhouse with a Need for Respect

(Iodoethynyl)triisopropylsilane (TIPS-I) is a versatile and highly valuable reagent in modern organic synthesis, particularly in the fields of pharmaceutical and materials science research.[1][2] Its unique structure, featuring a sterically demanding triisopropylsilyl (TIPS) protecting group on an iodo-substituted alkyne, allows for a wide range of selective transformations.[1][3] The TIPS group not only provides stability and desirable solubility but also serves as a removable protecting group, revealing a terminal alkyne for further functionalization.[1][4][5] The carbon-iodine bond is a key reactive site, readily participating in various cross-coupling reactions, such as the Sonogashira coupling, making it a cornerstone for the construction of complex molecular architectures.[1][3][6]

Physicochemical and Reactivity Profile

Understanding the fundamental properties of (Iodoethynyl)triisopropylsilane is the first step in a robust safety assessment.

| Property | Value | Source |

| CAS Number | 160481-43-6 | [1][7] |

| Molecular Formula | C₁₁H₂₁ISi | [1][7] |

| Molecular Weight | 308.27 g/mol | [1][7] |

| Appearance | Colorless oil | [1] |

| Boiling Point | 265.1 ± 9.0 °C (Predicted) | [7] |

| Density | 1.237 ± 0.06 g/cm³ (Predicted) | [7] |

| LogP | 4.60030 | [7] |

The reactivity of (Iodoethynyl)triisopropylsilane is dominated by the polarized carbon-iodine bond and the carbon-carbon triple bond.[1] The bulky triisopropylsilyl group provides a degree of steric hindrance, influencing the regioselectivity of reactions.[1][8] Key reactivity considerations include:

-

Cross-Coupling Reactions: The C-I bond is susceptible to oxidative addition with transition metal catalysts (e.g., palladium), initiating a catalytic cycle for C-C bond formation.[1]

-

Nucleophilic Substitution: The carbon atom attached to the iodine is electrophilic and can be attacked by nucleophiles.[1]

-

Addition to the Alkyne: The triple bond can undergo various addition reactions.[1]

Hazard Identification and Risk Assessment: A Tale of Two Moieties

The overall hazard profile of (Iodoethynyl)triisopropylsilane must be considered as a composite of the hazards associated with the triisopropylsilyl group and the 1-iodoalkyne functionality.

The Triisopropylsilyl Group: Flammability and Irritation

Safety data for the closely related compound, triisopropylsilane, provides valuable insight into the hazards of the silyl moiety. Triisopropylsilane is classified as a flammable liquid.[9][10][11]

-

GHS Hazard Statements (based on Triisopropylsilane):

The 1-Iodoalkyne Moiety: The Potential for Instability

The 1-iodoalkyne functional group is known to be energetic and potentially unstable.[13] The combination of a relatively weak carbon-iodine bond and the high energy of the triple bond suggests that these compounds should be handled with care.[13]

-

Potential Hazards:

-

Sensitivity to Heat, Shock, and Friction: While specific data for (Iodoethynyl)triisopropylsilane is not available, it is prudent to treat it as a potentially sensitive compound.[13] Rapid heating or mechanical shock should be avoided.

-

Decomposition: Upon decomposition, 1-iodoalkynes can release iodine and other hazardous substances.

-

The following diagram illustrates the logical flow of the risk assessment process:

Caption: Risk assessment workflow for (Iodoethynyl)triisopropylsilane.

Safe Handling and Storage: A Protocol for Prudence

Given the potential hazards, a strict and detailed handling protocol is essential.

Engineering Controls

-

Ventilation: All manipulations of (Iodoethynyl)triisopropylsilane should be conducted in a well-ventilated chemical fume hood.[9][14]

-

Ignition Sources: Due to its flammability, all sources of ignition (open flames, hot plates, static electricity) must be strictly excluded from the handling area.[9][10] Use spark-proof tools and explosion-proof equipment.[9][10]

-

Static Discharge: Ground and bond containers when transferring the material to prevent static discharge.[9][10]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory:

-

Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn.[10] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently.

-

Skin and Body Protection: A flame-retardant lab coat should be worn. Ensure that skin is not exposed.

-

Respiratory Protection: If there is a risk of inhaling vapors, a properly fitted respirator with an appropriate cartridge should be used.

Experimental Protocol for Handling

The following step-by-step methodology should be followed for all experiments involving (Iodoethynyl)triisopropylsilane:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Assemble all necessary glassware and equipment, ensuring it is clean, dry, and free of contaminants.

-

Have appropriate quenching agents and spill kits readily available.

-

-

Dispensing:

-

Reaction Setup:

-

Perform all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[15]

-

If heating is required, use a well-controlled heating mantle or oil bath. Avoid rapid temperature changes.

-

-

Work-up and Purification:

-

Quench the reaction mixture carefully, considering the potential for unreacted starting material.

-

Be aware that concentration steps (e.g., rotary evaporation) will increase the concentration of any potentially unstable intermediates or byproducts. Perform these operations behind a blast shield.

-

-

Waste Disposal:

-

Dispose of all waste containing (Iodoethynyl)triisopropylsilane in a designated, properly labeled hazardous waste container.[9]

-

The following diagram outlines the safe handling workflow:

Caption: Step-by-step safe handling workflow.

Storage

-

Store (Iodoethynyl)triisopropylsilane in a tightly sealed container under an inert atmosphere.[9][10]

-

The storage area should be a cool, dry, and well-ventilated location, away from heat and sources of ignition.[9][10]

-

Store away from incompatible materials such as oxidizing agents, acids, and alkalis.[10]

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area thoroughly with soap and water.[9] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective clothing. Vapors may travel a considerable distance to a source of ignition and flash back.[9]

Accidental Release Measures

-

Spill Cleanup: Evacuate the area and eliminate all ignition sources.[9] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9][14]

Conclusion: A Powerful Tool Demanding a Cautious Hand

(Iodoethynyl)triisopropylsilane is an undeniably powerful reagent that has significantly advanced the capabilities of synthetic chemists. Its utility in constructing complex molecules for drug discovery and materials science is well-established. However, this utility comes with the responsibility of recognizing and mitigating its inherent hazards. By understanding its reactivity, acknowledging the potential for instability, and adhering to the rigorous handling and storage protocols outlined in this guide, researchers can safely harness the synthetic potential of this valuable compound. A culture of safety, grounded in a thorough understanding of the chemical's properties, is the bedrock of innovative and responsible research.

References

- (Iodoethynyl)triisopropylsilane - 160481-43-6 - Vulcanchem. (n.d.).

- Triisopropylsilane - Apollo Scientific. (2023, May 16).

- (iodoethynyl)triisopropylsilane - LookChem. (n.d.).